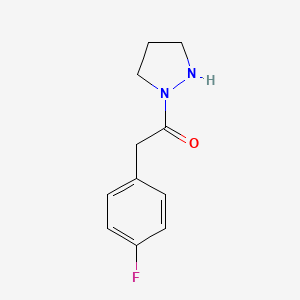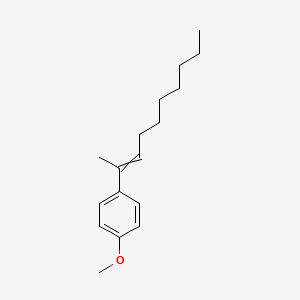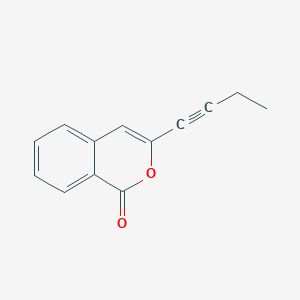
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one is an organic compound that features a fluorophenyl group attached to a pyrazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(4-fluorophenyl)-1-(pyrazolidin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazolidinone ring may contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one
- 2-(4-Bromophenyl)-1-(pyrazolidin-1-yl)ethan-1-one
- 2-(4-Methylphenyl)-1-(pyrazolidin-1-yl)ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-1-(pyrazolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro, bromo, and methyl analogs.
Eigenschaften
CAS-Nummer |
702695-15-6 |
|---|---|
Molekularformel |
C11H13FN2O |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1-pyrazolidin-1-ylethanone |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-9(3-5-10)8-11(15)14-7-1-6-13-14/h2-5,13H,1,6-8H2 |
InChI-Schlüssel |
JLFFOQNXBKRRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNN(C1)C(=O)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)




![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)

